Superior Induction Success and Stability Profile Compared to Streptozotocin in Sprague Dawley Rats
In a direct head-to-head comparison, alloxan at its optimal dose of 150 mg/kg (IP) demonstrated a 100% incidence of diabetes induction in Sprague Dawley rats, whereas the optimal dose of streptozotocin (50 mg/kg IP) achieved a 90% incidence [1]. Notably, alloxan-induced rats exhibited a distinct long-term phenotype, with 20% of the cohort showing self-recovery or late-onset diabetes, a pattern not observed with streptozotocin (0%) [1]. This provides a unique model for studying disease reversal mechanisms.
| Evidence Dimension | Diabetes Induction Success and Stability |
|---|---|
| Target Compound Data | Incidence of diabetes: 100% (at 150 mg/kg IP); 20% incidence of self-recovery/late-onset diabetes. |
| Comparator Or Baseline | Streptozotocin: Incidence of diabetes: 90% (at 50 mg/kg IP); 0% incidence of self-recovery/late-onset diabetes. |
| Quantified Difference | +10% absolute increase in induction success; +20% absolute increase in recovery/late-onset phenotype. |
| Conditions | Sprague Dawley rats; intraperitoneal (IP) injection; doses were 120, 150, 180 mg/kg for alloxan and 40, 50, 60 mg/kg for STZ. |
Why This Matters
This quantitative difference justifies the selection of alloxan for studies where a higher initial induction rate is critical or where the mechanism of spontaneous recovery is the primary research focus, a phenotype not replicated by STZ.
- [1] Fauziah, N., et al. (2023). Administration of alloxan and streptozotocin in Sprague Dawley rats and the challenges in producing diabetes model. IOP Conference Series: Earth and Environmental Science, 1174, 012035. View Source
